

Spectroscopic Data of 3'-Methylacetophenone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3'-Methylacetophenone

Cat. No.: B052093

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This technical guide provides a comprehensive overview of the spectroscopic data for **3'-methylacetophenone**, a key aromatic ketone intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for the unambiguous identification, characterization, and quality control of **3'-methylacetophenone** in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3'-methylacetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.76	m	2H	Ar-H
~7.35	m	2H	Ar-H
2.57	s	3H	-COCH ₃
2.40	s	3H	Ar-CH ₃

¹³C NMR Spectral Data (CDCl₃)[1]

Chemical Shift (δ) ppm	Assignment
198.3	C=O
138.3	Ar-C
137.2	Ar-C
133.8	Ar-CH
128.7	Ar-CH
128.4	Ar-CH
125.6	Ar-CH
26.6	-COCH ₃
21.3	Ar-CH ₃

Infrared (IR) Spectroscopy

Key IR Absorption Bands (Liquid Film)

Wavenumber (cm ⁻¹)	Description
~3050	Aromatic C-H stretch
~2920	Aliphatic C-H stretch
~1685	C=O (ketone) stretch
~1607	Aromatic C=C stretch
~1460	C-H bend
~1358	CH ₃ bend
~1230	C-C-O stretch
~958	C-H out-of-plane bend
~780	C-H out-of-plane bend

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Data^[2]

m/z	Relative Intensity	Assignment
134	31.21%	[M] ⁺ (Molecular Ion)
119	99.99%	[M-CH ₃] ⁺ (Base Peak)
91	82.50%	[C ₇ H ₇] ⁺
65	31.85%	[C ₅ H ₅] ⁺
43	24.11%	[CH ₃ CO] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3'-methylacetophenone** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

- ^1H NMR Spectroscopy: The ^1H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. A standard pulse sequence is used to acquire the spectrum with a spectral width of approximately 15 ppm.
- ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is acquired on the same instrument, typically operating at a frequency of 100 MHz or higher. A proton-decoupled pulse sequence is utilized to simplify the spectrum, with a spectral width of approximately 220 ppm. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.[3]

Infrared (IR) Spectroscopy

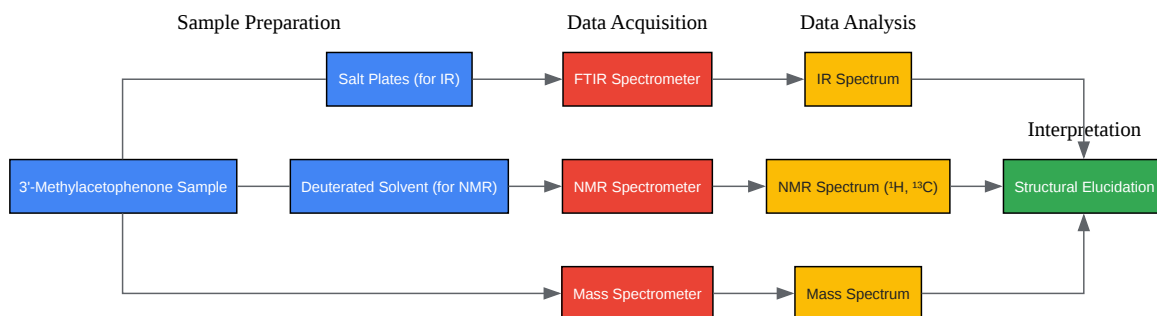
For a liquid sample such as **3'-methylacetophenone**, the IR spectrum is typically recorded using the neat liquid film method. A drop of the neat liquid is placed between two polished salt plates (e.g., NaCl or KBr). The plates are then mounted in a sample holder and placed in the beam of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} . [4][5]

Mass Spectrometry (MS)

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the volatile liquid sample is introduced into the ion source, often via a gas chromatograph (GC) for separation and purification. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.[3]

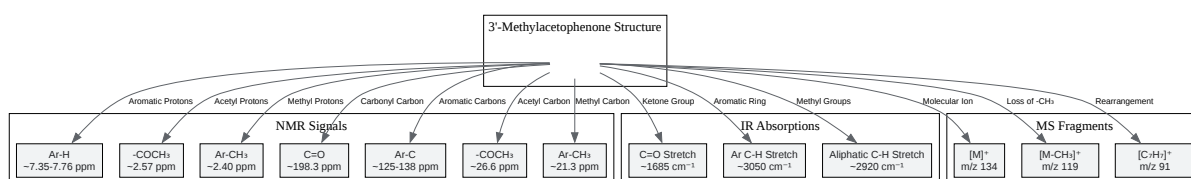
Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the structural correlation of **3'-methylacetophenone** with its spectroscopic signatures.



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Caption: General workflow for the spectroscopic analysis of **3'-Methylacetophenone**.



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Caption: Correlation of **3'-Methylacetophenone**'s structure with its key spectroscopic signals.

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